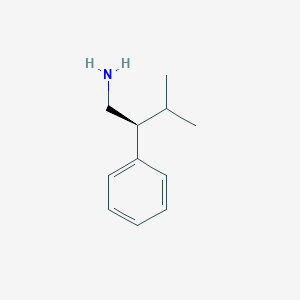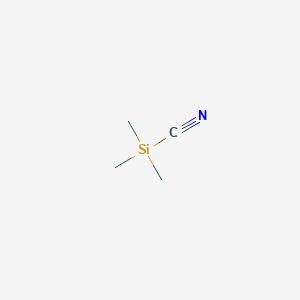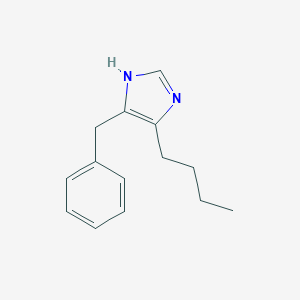
Benzeneethanamine, N-(phenylmethylene)-
Overview
Description
Benzeneethanamine, N-(phenylmethylene)-, also known as phenylmethanamine or phenethylamine, is an organic compound that is widely used in the field of organic chemistry. It is a colorless, volatile liquid with a sweet smell and a boiling point of 106°C. It is a derivative of the aromatic amine family and is used in a variety of applications including drug synthesis, chemical synthesis, and pharmaceutical research.
Scientific Research Applications
Analytical Detection Methods : A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, an N-benzyl phenethylamines derivative, in severe intoxication cases. This demonstrates the application in toxicology and forensic science for the identification of complex organic compounds in biological samples (Poklis et al., 2014).
Kinetic Studies in Chemical Reactions : Rasdi, Phan, and Harvey (2013) utilized benzeneethanamine derivatives in a study to determine reaction order and rate constants of an imine synthesis reaction. This application in chemical engineering emphasizes the role of these compounds in understanding reaction mechanisms and enhancing process efficiency (Rasdi, Phan, & Harvey, 2013).
Medical Intermediate Synthesis : Zhimin (2003) reported on the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis. This highlights its significance in pharmaceutical manufacturing and drug development (Z. Zhimin, 2003).
Organometallic Chemistry : A study by Rausch and Ciappenelli (1967) explored the metalation of benzene and ferrocene using benzeneethanamine derivatives, illustrating their role in the synthesis of organometallic complexes. This is crucial for the development of novel materials and catalysts in industrial chemistry (Rausch & Ciappenelli, 1967).
Liquid Crystalline Polymer Research : Tang and Chang (1994) synthesized poly(azomethine-urethane)s using benzeneethanamine derivatives, exploring their thermotropic liquid crystalline properties. This has implications in the development of advanced materials with specific optical and thermal properties (Tang & Chang, 1994).
Ambient Air Pollution Analysis : Baimatova et al. (2016) discussed the quantification of BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) in ambient air using methods involving benzeneethanamine derivatives. This research is vital for environmental monitoring and assessing air quality (Baimatova et al., 2016).
Mechanism of Action
Mode of Action
The mode of action of Benzeneethanamine, N-(phenylmethylene)- is currently unknown. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s possible that this compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzeneethanamine, N-(phenylmethylene)-. These factors can include pH, temperature, presence of other molecules, and more. Specific details on how these factors influence the action of benzeneethanamine, n-(phenylmethylene)- are currently lacking .
Properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAKFDIGIHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341871 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-95-7 | |
| Record name | N-Benzylidenephenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylidenephenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



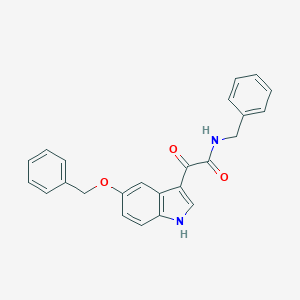


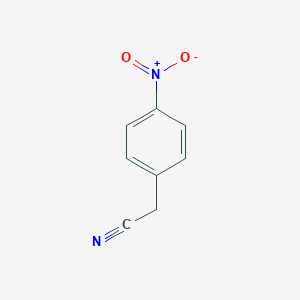
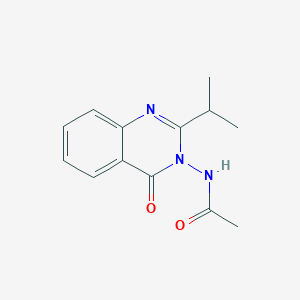
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
